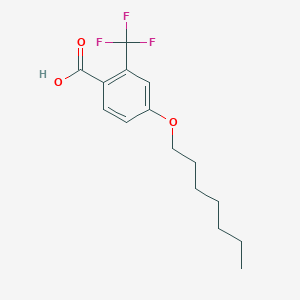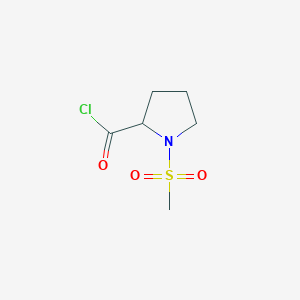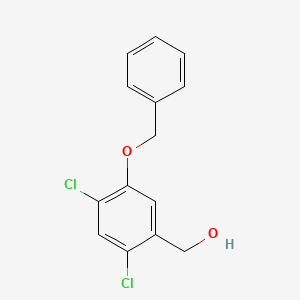
Oxetane-3-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxetane-3-carbonyl chloride is an organic compound featuring a four-membered oxetane ring with a carbonyl chloride functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Oxetane-3-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of oxetane with phosgene (COCl₂) under controlled conditions. This reaction typically requires a catalyst and is carried out at low temperatures to prevent decomposition .
Another method involves the use of oxetane-3-carboxylic acid, which is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride (COCl) in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure precise control over reaction conditions and to enhance safety. The use of automated systems allows for the efficient production of this compound on a larger scale .
Analyse Chemischer Reaktionen
Types of Reactions
Oxetane-3-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The carbonyl chloride group is highly reactive and can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, this compound hydrolyzes to form oxetane-3-carboxylic acid and hydrochloric acid.
Reduction: Reduction of this compound can yield oxetane-3-methanol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines, alcohols, and thiols are used under mild conditions, often in the presence of a base like triethylamine.
Hydrolysis: Typically carried out in aqueous solutions at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are employed under anhydrous conditions.
Major Products Formed
Nucleophilic substitution: Amides, esters, and thioesters.
Hydrolysis: Oxetane-3-carboxylic acid.
Reduction: Oxetane-3-methanol.
Wissenschaftliche Forschungsanwendungen
Oxetane-3-carbonyl chloride has diverse applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of bioactive molecules and pharmaceuticals.
Materials Science: Employed in the development of advanced materials with unique properties.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic compounds.
Wirkmechanismus
The mechanism of action of oxetane-3-carbonyl chloride primarily involves its reactivity as an electrophile. The carbonyl chloride group is highly susceptible to nucleophilic attack, leading to the formation of various derivatives. This reactivity is exploited in synthetic chemistry to introduce the oxetane moiety into target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxetane-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride.
Oxetane-3-methanol: Contains a hydroxyl group instead of a carbonyl chloride.
Oxetan-3-one: Features a ketone group at the third position of the oxetane ring.
Uniqueness
Oxetane-3-carbonyl chloride is unique due to its high reactivity and versatility in forming various derivatives. Its ability to undergo nucleophilic substitution reactions makes it a valuable intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C4H5ClO2 |
|---|---|
Molekulargewicht |
120.53 g/mol |
IUPAC-Name |
oxetane-3-carbonyl chloride |
InChI |
InChI=1S/C4H5ClO2/c5-4(6)3-1-7-2-3/h3H,1-2H2 |
InChI-Schlüssel |
SJROKWJOHHGXEO-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CO1)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![[Oxido(3,7,11-trimethyldodeca-2,6,10-trienoxy)phosphoryl] phosphate](/img/structure/B13969583.png)

